
3'-Ethoxy-3-fluorobiphenyl-4-amine
描述
3’-Ethoxy-3-fluorobiphenyl-4-amine is a chemical compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol It is characterized by the presence of an ethoxy group and a fluorine atom attached to a biphenyl structure, with an amine group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-3-fluorobiphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 120°C
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used
Industrial Production Methods
Industrial production of 3’-Ethoxy-3-fluorobiphenyl-4-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
化学反应分析
Types of Reactions
3’-Ethoxy-3-fluorobiphenyl-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3’-Ethoxy-3-fluorobiphenyl-4-amine.
科学研究应用
3’-Ethoxy-3-fluorobiphenyl-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery
Industry: Utilized in the development of advanced materials, such as polymers and electronic components
作用机制
The mechanism of action of 3’-Ethoxy-3-fluorobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3’-Methoxy-3-fluorobiphenyl-4-amine: Similar structure with a methoxy group instead of an ethoxy group
3’-Ethoxy-4-fluorobiphenyl-4-amine: Similar structure with the fluorine atom at a different position
3’-Ethoxy-3-chlorobiphenyl-4-amine: Similar structure with a chlorine atom instead of a fluorine atom
Uniqueness
3’-Ethoxy-3-fluorobiphenyl-4-amine is unique due to the specific combination of the ethoxy and fluorine groups attached to the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-(3-ethoxyphenyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLHZVDFOHESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035689-60-1 | |
| Record name | 4-(3-ethoxyphenyl)-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

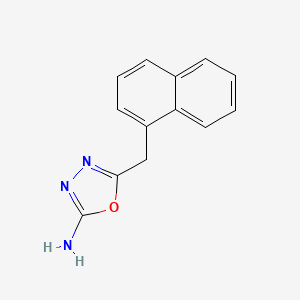
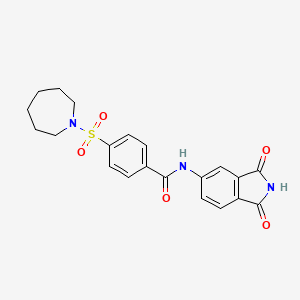
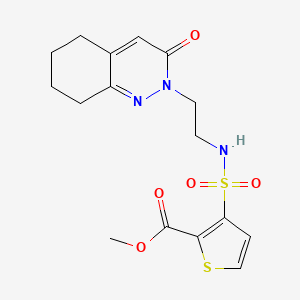
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
![6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane](/img/structure/B3015107.png)

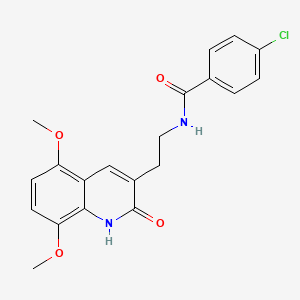
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
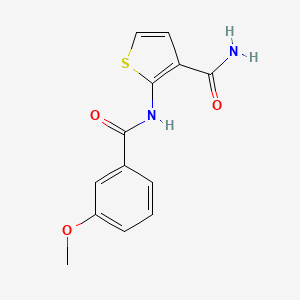
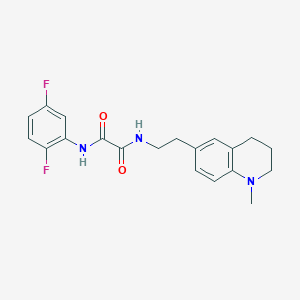
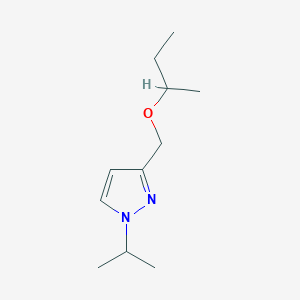
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
